
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is a halogenated pyridine derivative. It is characterized by the presence of a bromine atom at the second position and a 1,2,2,2-tetrafluoroethyl group at the fifth position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-(1,2,2,2-tetrafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of nucleophiles, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Common reagents include palladium catalysts, organoboron compounds, and bases such as potassium carbonate or cesium carbonate.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl compounds or other complex organic molecules formed by the coupling of the pyridine derivative with the organoboron compound.
Applications De Recherche Scientifique
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique electronic and steric properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its participation in cross-coupling reactions. The presence of the 1,2,2,2-tetrafluoroethyl group influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine: Similar in structure but with the bromine atom at the sixth position instead of the second position.
Uniqueness
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the specific positioning of the bromine and tetrafluoroethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations and the synthesis of specialized materials .
Propriétés
Formule moléculaire |
C7H4BrF4N |
|---|---|
Poids moléculaire |
258.01 g/mol |
Nom IUPAC |
2-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
Clé InChI |
JRCIQPYQKFMIRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(C(F)(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


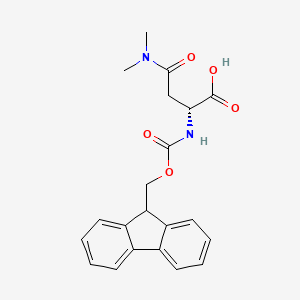
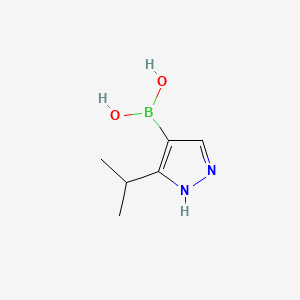
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
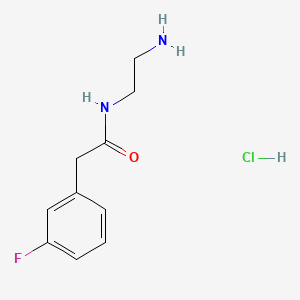
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
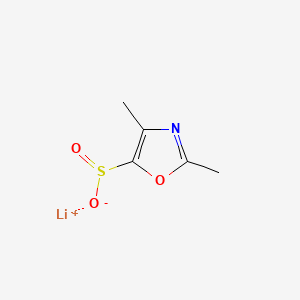
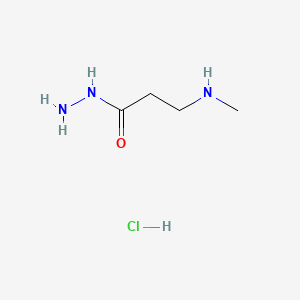
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)


